molecular formula C18H17ClN6 B12220762 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12220762
M. Wt: 352.8 g/mol
InChI Key: XHRYKXXYJFAVRG-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with a 4-chlorophenyl group and a cyclohexyl group attached, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester.

    Cyclization to form the triazole ring: The pyrazole intermediate undergoes cyclization with an appropriate nitrile to form the triazole ring.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable reagent to form the pyrimidine ring, completing the core structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. Some examples include:

  • 7-(4-methylphenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-fluorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2

InChI Key

XHRYKXXYJFAVRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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